Hsd17B13-IN-77 is a compound designed as a selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme plays a significant role in various metabolic processes, particularly in the liver, where it is involved in the interconversion of steroid hormones and fatty acids. The inhibition of Hsd17B13 has been linked to potential therapeutic benefits in conditions such as non-alcoholic fatty liver disease and hepatocellular carcinoma.
Source: The compound has been developed through various research initiatives focused on liver-related diseases, with significant attention given to its genetic implications and potential as a therapeutic target.
Classification: Hsd17B13-IN-77 falls under the category of small molecule inhibitors, specifically targeting enzymes within the hydroxysteroid dehydrogenase family.
The synthesis of Hsd17B13-IN-77 typically involves organic chemistry techniques that may include:
The synthesis process may utilize various reagents and catalysts to promote desired reactions while minimizing side products. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Hsd17B13-IN-77 features a unique molecular architecture that enables its specificity for hydroxysteroid 17-beta dehydrogenase 13. The exact structural formula is critical for understanding its binding affinity and mechanism of action.
Molecular weight, solubility, and other physicochemical properties are essential parameters that influence the compound's biological activity. For instance, its logP value can indicate lipophilicity, which affects absorption and distribution in biological systems.
Hsd17B13-IN-77 may participate in various chemical reactions typical of small molecule inhibitors, including:
Kinetic studies are often conducted to determine the inhibitor's potency (IC50 values) and its effect on enzyme kinetics. These studies help elucidate how effectively Hsd17B13-IN-77 can inhibit enzyme activity under varying conditions.
The mechanism by which Hsd17B13-IN-77 exerts its effects involves:
Studies using cell lines and animal models have demonstrated that inhibition of hydroxysteroid 17-beta dehydrogenase 13 can lead to reduced lipid accumulation in hepatocytes and improved liver function markers.
Hsd17B13-IN-77 exhibits several key physical properties:
Chemical properties such as pH stability, reactivity with other chemicals, and degradation pathways are crucial for understanding how Hsd17B13-IN-77 behaves in biological systems.
Hsd17B13-IN-77 has potential applications in:
Research continues to explore its efficacy and safety profile through preclinical studies, paving the way for potential clinical applications in human health.
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8